molecular formula C8H13BrO2 B1631171 Tert-butyl 2-(bromomethyl)acrylate CAS No. 53913-96-5

Tert-butyl 2-(bromomethyl)acrylate

Cat. No. B1631171
CAS RN: 53913-96-5
M. Wt: 221.09 g/mol
InChI Key: AEZPDFMFNUKVCF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(bromomethyl)acrylate is a monofunctional monomer with a characteristic high reactivity of acrylates and a bulky hydrophobic moiety . It can be used to impart chemical resistance and hydrophobicity to polymers .


Synthesis Analysis

The synthesis of Tert-butyl 2-(bromomethyl)acrylate involves Atom Transfer Radical Polymerization (ATRP). Controlled polymerizations were performed using a CuBr/ N,N, N ‘, N ‘\u2009‘, N ‘\u2009‘-pentamethyldiethylenetriamine catalyst system in conjunction with an alkyl bromide as the initiator .


Molecular Structure Analysis

The molecular formula of Tert-butyl 2-(bromomethyl)acrylate is C8H13BrO2 . The InChI string is InChI=1S/C8H13BrO2/c1-6(5-9)7(10)11-8(2,3)4/h1,5H2,2-4H3 and the Canonical SMILES string is CC©©OC(=O)C(=C)CBr .


Chemical Reactions Analysis

Tert-butyl 2-(bromomethyl)acrylate undergoes Atom Transfer Radical Polymerization (ATRP). The polymerization process is controlled and results in low molecular weight polymers with narrow molecular weight distributions .


Physical And Chemical Properties Analysis

Tert-butyl 2-(bromomethyl)acrylate has a refractive index of n20/D 1.458 (lit.), a boiling point of 80-85 °C/35 mmHg (lit.), and a density of 1.277 g/mL at 25 °C (lit.) .

Scientific Research Applications

Atom Transfer Radical Polymerization (ATRP)

Tert-butyl acrylate has been widely used in atom transfer radical polymerization (ATRP) processes. This technique is employed for controlled polymerizations and the creation of block copolymers with low molecular weight and narrow molecular weight distributions. Studies have demonstrated the successful use of tert-butyl acrylate in ATRP for synthesizing various polymers and copolymers, emphasizing its significant role in polymer chemistry (Davis & Matyjaszewski, 2000); (Monge et al., 2007); (Cheng et al., 2000); (Li et al., 2010).

Synthesis of Functional Polymers

Tert-butyl acrylate is instrumental in synthesizing functional polymers. Researchers have developed methods to modify halogen end groups to amine end-functionalized poly(tert-butyl acrylates), showing its versatility in polymer functionalization (Monge et al., 2007); (Zhang et al., 2010).

Encapsulation and Surface Modification

The polymerization of tert-butyl acrylate has been utilized for the encapsulation of nanomaterials, like nanosilica, demonstrating its potential in creating advanced materials for various applications such as photoresist technology (Sondi et al., 2000).

Photoconductive Properties

Poly(tert-butyl acrylate) with bromine end groups has been synthesized and used for creating photoconductive materials. This application highlights the material's potential in electronic and photonic devices (Yang et al., 2003).

Mechanism of Action

Target of Action

Tert-butyl 2-(bromomethyl)acrylate is a mono-functional monomer with a characteristic high reactivity of acrylates and a bulky, hydrophobic moiety It’s known that acrylates generally target a variety of monomers such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene .

Mode of Action

The mode of action of Tert-butyl 2-(bromomethyl)acrylate involves its high reactivity and bulky, hydrophobic moiety. It can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . The bromomethyl group in the compound can undergo nucleophilic substitution reactions .

Biochemical Pathways

It’s known that acrylates can be involved in the polymerization process, which is a significant biochemical pathway .

Pharmacokinetics

It’s known that the compound has a boiling point of 80-85°c at 35 mmhg and a density of 1277 g/mL at 25°C . These properties can influence the compound’s bioavailability.

Result of Action

The result of Tert-butyl 2-(bromomethyl)acrylate’s action is the formation of polymers with specific characteristics. The tert-butyl moiety leads to high hydrophobicity, and the high glass transition temperature (Tg 50 °C) imparts hardness to polymers . The branching of the tert-butyl moiety promotes interlocking between different polymer chains .

Action Environment

The action of Tert-butyl 2-(bromomethyl)acrylate can be influenced by environmental factors. For instance, the presence of oxygen is required for the stabilizer to function effectively . Under these conditions, a storage stability of one year can be achieved .

Safety and Hazards

Tert-butyl 2-(bromomethyl)acrylate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of Tert-butyl 2-(bromomethyl)acrylate research could involve its use in the synthesis of new types of polymers. Its high reactivity and bulky hydrophobic moiety make it a promising candidate for the development of polymers with enhanced chemical resistance and hydrophobicity .

properties

IUPAC Name

tert-butyl 2-(bromomethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-6(5-9)7(10)11-8(2,3)4/h1,5H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZPDFMFNUKVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449683
Record name TERT-BUTYL 2-(BROMOMETHYL)ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(bromomethyl)acrylate

CAS RN

53913-96-5
Record name 1,1-Dimethylethyl 2-(bromomethyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53913-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TERT-BUTYL 2-(BROMOMETHYL)ACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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